

# A Comparative Analysis of Balcinrenone and Spironolactone on Serum Potassium Levels

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of **balcinrenone** (formerly AZD9977), a novel selective mineralocorticoid receptor (MR) modulator, and spironolactone, a conventional MR antagonist, on serum potassium levels. The information presented is collated from clinical trial data to support research and development in cardiovascular and renal medicine.

# **Executive Summary**

Spironolactone, a steroidal mineralocorticoid receptor antagonist, is a well-established potassium-sparing diuretic effective in treating conditions like heart failure and hypertension. However, its use is often associated with the risk of hyperkalemia (elevated serum potassium). **Balcinrenone** is a non-steroidal, selective MR modulator designed to provide organ protection with a potentially lower risk of impacting electrolyte balance. Preclinical data suggested that **balcinrenone** could offer cardiorenal benefits with a reduced risk of hyperkalemia.[1][2] This guide delves into a head-to-head clinical trial to compare the real-world effects of these two compounds on serum potassium.

# **Quantitative Data Comparison**

A Phase Ib clinical trial directly compared the effects of **balcinrenone** and spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction and renal impairment. The key findings from this study are summarized in the table below.



Parameter	Balcinrenone (AZD9977)	Spironolactone
Patient Population	Heart failure with EF ≥40% and eGFR 40-70 ml/min/1.73 m² (n=33)	Heart failure with EF ≥40% and eGFR 40-70 ml/min/1.73 m² (n=35)
Dosing Regimen	100 mg daily for 14 days, then 200 mg daily for 14 days	25 mg daily for 14 days, then 50 mg daily for 14 days
Baseline Serum Potassium (mean, SD)	4.44 (0.48) mmol/L	4.54 (0.36) mmol/L
Mean Change in Serum Potassium at Day 14	+1.5%	+4.2%
Mean Change in Serum Potassium at Day 28	+5.7%	+4.2%
Serum Potassium at Day 28 (mean, SD)	4.63 (0.51) mmol/L	4.72 (0.37) mmol/L
Relative Change in Serum Potassium (Balcinrenone vs. Spironolactone) at Day 28 (95% CI)	-0.3% (-5.3% to 4.4%)	N/A
Discontinuations due to Hyperkalemia	0	0

Data sourced from a Phase Ib, randomized, open-label, parallel-group, multicenter study.[1][2] [3]

# **Experimental Protocols**

The primary source of comparative data is a Phase Ib, open-label, randomized, parallel-group, multicenter study.[3][4][5]

Objective: To compare the effects of **balcinrenone** (AZD9977) and spironolactone on serum potassium levels in patients with heart failure and renal impairment.[1][4]



Study Population: The trial enrolled 68 patients with heart failure with a preserved or mildly reduced ejection fraction (≥40%) and an estimated glomerular filtration rate (eGFR) between 40 and 70 ml/min/1.73 m².[1][3] The mean age of the participants was 73.0 years, and 51.5% were male.[1]

#### Treatment Protocol:

- Patients were randomized to receive either **balcinrenone** or spironolactone.
- The **balcinrenone** group (n=33) received 100 mg once daily for the first 14 days, which was then up-titrated to 200 mg once daily for the following 14 days.[1][3]
- The spironolactone group (n=35) received 25 mg once daily for the first 14 days, which was then up-titrated to 50 mg once daily for the subsequent 14 days.[1][3]
- The total treatment duration was 28 days.[4][6]

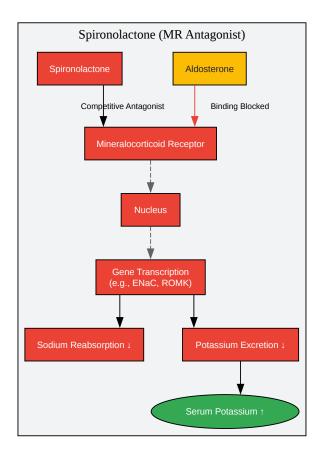
Primary Endpoint: The primary endpoint was the relative change in serum potassium from baseline to day 28 for **balcinrenone** versus spironolactone.[1][2]

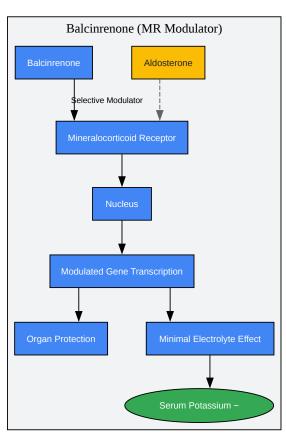
Secondary and Exploratory Assessments: These included the change in serum potassium at day 14, serum and urinary electrolytes, fractional excretion of sodium and potassium, and plasma levels of aldosterone, renin, and cortisol.[1][3]

## Signaling Pathways and Mechanism of Action

The differential effects of **balcinrenone** and spironolactone on serum potassium can be attributed to their distinct mechanisms of action at the mineralocorticoid receptor.







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Caption: Mechanisms of Action for Spironolactone and **Balcinrenone**.

Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor, preventing aldosterone from binding. This action inhibits the downstream signaling that leads to the synthesis of epithelial sodium channels (ENaC) and renal outer medullary potassium channels (ROMK) in the kidney's distal tubules and collecting ducts. The result is decreased sodium reabsorption and reduced potassium excretion, leading to a higher risk of hyperkalemia.[7]



In contrast, **balcinrenone** is a selective mineralocorticoid receptor modulator. It binds to the MR and induces a unique conformational change that is distinct from that caused by MR antagonists.[8] This different conformation is thought to modify the receptor's interaction with transcriptional co-activators, potentially separating the beneficial organ-protective effects from the effects on urinary electrolyte excretion.[8] Preclinical studies indicated that this could lead to a reduced risk of hyperkalemia compared to traditional MRAs.[8]

## Conclusion

In a direct comparison study in patients with heart failure and renal impairment, both **balcinrenone** and spironolactone led to modest increases in serum potassium over 28 days. The relative change in serum potassium between the two treatments was not statistically significant.[2] Notably, no patients in either group discontinued the study due to hyperkalemia. [1][2] While **balcinrenone** was developed with the preclinical expectation of a lower hyperkalemia risk, this particular clinical trial in a specific patient population showed a comparable effect to spironolactone on serum potassium levels. Further larger-scale studies are warranted to fully delineate the comparative safety profiles of these two agents in broader patient populations.

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